(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone
Description
Historical Context of Hybrid Heterocyclic Compounds
The study of heterocyclic compounds dates to the 19th century, with early breakthroughs such as the Hantzsch dihydropyridine synthesis in 1882. Heterocycles, characterized by rings containing non-carbon atoms like nitrogen or sulfur, gained prominence due to their structural diversity and biological relevance. The concept of hybrid heterocycles emerged in the late 20th century as researchers sought to combine distinct pharmacophores into single molecules to amplify bioactivity. For example, the fusion of quinoline and pyrimidine motifs led to antimalarial agents like chloroquine analogs. Hybridization strategies gained momentum with the advent of combinatorial chemistry, enabling systematic exploration of structure-activity relationships in complex scaffolds.
Emergence of Benzimidazole-Indolizine Hybrid Structures
Benzimidazole and indolizine moieties independently exhibit broad pharmacological profiles. Benzimidazoles, first recognized for their anthelmintic properties in the 1940s, interact with biomolecules via hydrogen bonding and π-π stacking. Indolizine derivatives, studied since the 1950s, show anticancer and antimicrobial activities due to their planar aromatic systems. The integration of these systems into hybrids, such as (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone, capitalizes on synergistic effects.
Table 1: Key Structural and Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₆N₄O |
| Molecular Weight | 352.4 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N |
| Hydrogen Bond Donors | 2 (amine and benzimidazole NH) |
| Hydrogen Bond Acceptors | 4 (ketone O, benzimidazole N) |
| Rotatable Bonds | 3 |
This hybrid structure (PubChem CID: 42558393) features a benzimidazole ring fused to an indolizine system, with a phenylmethanone group at position 3. The amino group at position 2 enhances solubility and hydrogen-bonding capacity, critical for target engagement.
Current Research Landscape and Scientific Interest
Recent studies emphasize heterocyclic hybrids as solutions to multidrug resistance. For instance, thiazole-pyrazole hybrids demonstrate enhanced antibacterial potency compared to parent compounds. Similarly, benzimidazole-indolizine hybrids are under investigation for their dual binding modes—benzimidazole’s DNA intercalation and indolizine’s enzyme inhibition. Computational analyses predict strong binding affinity of this compound toward kinase targets due to its planar aromatic systems and polar substituents.
Research Objectives and Scientific Rationale
Current research objectives for this compound include:
- Synthetic Optimization : Developing scalable routes via Paal-Knorr or Hantzsch-type cyclizations.
- Biological Screening : Evaluating anticancer activity through topoisomerase inhibition assays and antibacterial efficacy against Gram-positive pathogens.
- Structure-Activity Relationships (SAR) : Modifying the phenylmethanone group to assess impacts on bioavailability and target selectivity. These efforts aim to validate the hybrid’s utility as a lead compound in precision medicine, addressing limitations of monocyclic therapeutics.
Properties
IUPAC Name |
[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c23-19-18(22-24-15-10-4-5-11-16(15)25-22)17-12-6-7-13-26(17)20(19)21(27)14-8-2-1-3-9-14/h1-13H,23H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKPQVZOLGYHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core . This intermediate is then subjected to further reactions to introduce the indolizine and phenyl groups.
-
Formation of Benzimidazole Core
Reactants: Aromatic aldehyde, o-phenylenediamine
Conditions: Reflux in the presence of an acid catalyst (e.g., hydrochloric acid)
Product: 1H-benzo[d]imidazole
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the indolizine and benzimidazole rings, leading to the formation of various oxidized derivatives.
-
Reduction
- Reduction reactions can target the carbonyl group, converting it to an alcohol or amine derivative.
-
Substitution
- Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Alcohol or amine derivatives
Substitution: Functionalized aromatic compounds with various substituents
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone as an anticancer agent. For instance, a study demonstrated that derivatives of benzimidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
3.1 Antiproliferative Studies
A case study published in a peer-reviewed journal evaluated the antiproliferative effects of this compound against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and Ehrlich ascites carcinoma cells. The results indicated that the compound exhibited an IC50 value of approximately 10 µM against EAC cells, suggesting potent anticancer activity compared to other known agents .
3.2 Mechanism of Action Investigations
Further investigations into the mechanism of action revealed that this compound triggers apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G0/G1 phase. These findings support its potential use as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone is not fully understood but is believed to involve interactions with various molecular targets. The benzimidazole and indolizine rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds Analyzed :
(5-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs (): Core Structure: Benzofuran substituted with hydroxybenzyl and benzimidazole. Synthesis: Condensation methods, followed by antimicrobial and cytotoxicity screening. The hydroxybenzyl group enhances hydrophilicity, which may improve solubility compared to the target compound’s indolizine-amino group .
Imidazo[4,5-b]pyridine PDE10A Inhibitors ():
- Core Structure : Imidazo[4,5-b]pyridine linked to benzimidazole and methoxyphenyl.
- Synthesis : Palladium-catalyzed coupling and acid-promoted cyclization.
- Comparison : The planar imidazo-pyridine core may enhance enzyme-binding affinity (e.g., PDE10A inhibition) compared to the indolizine system. The methoxy group in these compounds could influence metabolic stability .
(2-((1H-Benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone (BIPM) (): Core Structure: Bis-benzimidazole with a thioether linkage. Synthesis: Multi-step reaction involving thiol intermediates and chloroacetic acid. Comparison: The thioether bridge and dual benzimidazole units enable metal coordination, a property absent in the target compound. This structural feature is critical for applications in coordination chemistry .
(4-Aminophenyl)(1H-imidazol-1-yl)methanone (MZZ) (): Core Structure: Simple imidazole linked to an aminophenyl group. The 4-amino group may enhance hydrogen bonding but lacks the complexity for broad-spectrum bioactivity .
Physicochemical Properties
- Solubility: Benzimidazole-containing compounds generally exhibit low aqueous solubility due to aromatic stacking. The hydroxybenzyl group in benzofuran analogs () and the amino group in the target compound may mitigate this by introducing polarity.
- Stability : The thioether bridge in BIPM () could confer oxidative instability, whereas the indolizine core’s conjugated system may enhance thermal and metabolic stability.
Biological Activity
The compound (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone, a derivative of benzimidazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews recent findings regarding its synthesis, structural characteristics, and biological activities, including anti-diabetic effects and enzyme inhibition.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the condensation of 2-aminobenzimidazole derivatives with appropriate aldehydes or ketones. For instance, one method described involves refluxing a mixture of 2-aminobenzimidazole and 2-carboxybenzaldehyde in ethanol, leading to the formation of the target compound with subsequent recrystallization to obtain pure crystals suitable for analysis .
Crystal Structure Analysis
A single crystal structure analysis revealed that the compound crystallizes in a monoclinic P21/c space group. The structural features include:
- An isoindolin-1-one moiety that is effectively planar.
- Significant intermolecular hydrogen bonding interactions contributing to the stability of the solid-state structure.
The dihedral angles between various planes within the molecule suggest a complex three-dimensional arrangement that may influence its biological activity .
Anti-Diabetic Potential
Recent studies have demonstrated that derivatives of benzimidazole, including those related to this compound, exhibit significant anti-diabetic properties. For example, a series of α-glucosidase inhibitors were synthesized based on benzimidazole structures. Compounds derived from this class showed promising results with IC50 values indicating potent inhibition of α-glucosidase activity. Notably, compounds 15o and 22d displayed IC50 values of 2.09 ± 0.04 µM and 0.71 ± 0.02 µM, respectively, demonstrating their potential as effective anti-diabetic agents .
The mechanism underlying the anti-diabetic activity involves non-competitive inhibition of α-glucosidase, as confirmed by kinetic studies and molecular docking simulations which indicated that these compounds bind to an allosteric site on the enzyme. Furthermore, fluorescence quenching experiments validated direct binding interactions between the inhibitors and α-glucosidase .
Case Studies
Case Study: In Vivo Evaluation
In vivo evaluations using animal models have shown that compound 15o significantly lowers blood glucose levels and enhances oral sucrose tolerance when compared to standard treatments like acarbose. This suggests not only efficacy but also a favorable safety profile as no cytotoxic effects were observed against liver cells (LO2 cells) during testing .
Comparative Data Table
| Compound | IC50 (µM) | Mechanism | In Vivo Efficacy |
|---|---|---|---|
| Compound 15o | 2.09 | Non-competitive inhibitor | Significant hypoglycemic effect |
| Compound 22d | 0.71 | Non-competitive inhibitor | Comparable to acarbose |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, indolizine cores can be synthesized via CuBr-catalyzed solvent-free reactions between pyridine derivatives, acetophenone, and electron-deficient alkenes . The benzo[d]imidazole moiety is introduced using condensation reactions between o-phenylenediamine and carboxylic acid derivatives under acidic conditions . Post-functionalization (e.g., amino group introduction) may require protecting-group strategies to avoid side reactions. Purification via column chromatography (petroleum ether/EtOAc gradients) is critical to isolate intermediates and final products .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% by area normalization).
- NMR Spectroscopy : Confirm regiochemistry (e.g., indolizine C-3 substitution) and benzo[d]imidazole integration .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- FTIR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the methanone group) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with in vitro assays:
- Tubulin Polymerization Inhibition : Measure IC₅₀ values using turbidity assays, comparing to colchicine as a control .
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Test against cancer cell lines (e.g., PC-3, melanoma) via MTT assays, with paclitaxel-resistant models to assess resistance profiles .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design analogs with modifications to:
- Indolizine Core : Replace the phenyl group with heteroaromatic rings (e.g., pyridinyl, thiophenyl) to assess π-π stacking effects .
- Benzo[d]imidazole Substituents : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to modulate binding affinity .
- Amino Group : Test acylated or alkylated derivatives to evaluate hydrogen-bonding contributions.
- SAR Validation : Use crystallography (e.g., tubulin co-crystal structures) or molecular docking (PDB: 1SA0) to correlate substitutions with activity .
Q. How can contradictory data in binding affinity assays (e.g., CB1R vs. tubulin) be resolved?
- Methodological Answer :
- Assay Replication : Ensure consistency in buffer conditions (e.g., Mg²⁺ concentration for GPCR assays) and protein batch variability .
- Competitive Binding Studies : Use radiolabeled ligands (e.g., [³H]CP-55,940 for CB1R) to confirm target specificity .
- Off-Target Profiling : Screen against related receptors (e.g., CB2R, opioid receptors) to rule out promiscuity .
Q. What computational approaches are suitable for predicting its optoelectronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, dipole moments, and nonlinear optical (NLO) coefficients using B3LYP/6-311++G(d,p) basis sets .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., tubulin) over 100 ns trajectories to assess binding stability .
- QSAR Modeling : Corrogate experimental IC₅₀ values with electronic descriptors (e.g., polar surface area, logP) .
Q. How can metabolic stability and pharmacokinetic (PK) profiles be optimized?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
- Prodrug Strategies : Mask the amino group with acetyl or tert-butyl carbamate to enhance oral bioavailability .
- In Vivo PK Studies : Administer in melanoma xenograft models, monitoring plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
